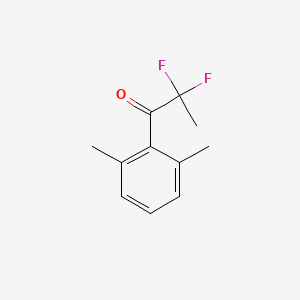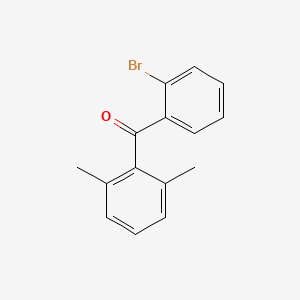
2,2-Difluoro-1-(2,6-dimethylphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-1-(2,6-dimethylphenyl)propan-1-one (2,2-DFPP) is a fluorinated organic compound belonging to the class of compounds known as 1,1-difluoroalkanes. It is a colorless liquid that is soluble in organic solvents and has a low vapor pressure. 2,2-DFPP has a wide range of uses in the laboratory due to its unique properties. It is used as a reagent in organic synthesis, as a solvent for various reactions, and as a catalyst for other reactions. 2,2-DFPP has also been found to possess interesting biological properties, including antibacterial, antifungal, and anti-inflammatory activities.
Aplicaciones Científicas De Investigación
2,2-Difluoro-1-(2,6-dimethylphenyl)propan-1-one has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a solvent for various reactions, and as a catalyst for other reactions. It has also been used in the synthesis of fluorinated compounds, such as fluorinated alcohols, amines, and aryl halides. In addition, this compound has been used in the synthesis of fluorinated polymers, such as polytetrafluoroethylene (PTFE).
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-1-(2,6-dimethylphenyl)propan-1-one is not yet fully understood. It is believed that the molecule interacts with cellular components, such as proteins and lipids, in order to exert its various effects. It is also believed that the molecule may act as a proton donor, donating protons to the cellular components and thus altering their structure and function.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. It has been found to possess antibacterial, antifungal, and anti-inflammatory activities. It has also been found to possess antiviral, antioxidant, and anti-cancer activities. In addition, this compound has been found to possess analgesic, anti-allergic, and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-Difluoro-1-(2,6-dimethylphenyl)propan-1-one has several advantages in the laboratory setting. It is a colorless liquid that is soluble in organic solvents and has a low vapor pressure, making it easy to handle and store. In addition, it is relatively inexpensive and has a high yield in the synthesis reaction. However, this compound also has some limitations in the laboratory setting. It is a volatile compound, meaning that it can easily evaporate and be lost during experiments. In addition, it is a hazardous material and should be handled with caution.
Direcciones Futuras
There are several possible future directions for 2,2-Difluoro-1-(2,6-dimethylphenyl)propan-1-one research. One possibility is to further investigate its antibacterial and antifungal properties. Additionally, further research could be conducted to investigate its potential as a drug delivery system. Another possibility is to investigate its potential use as a catalyst for other reactions, such as the synthesis of fluorinated polymers. Finally, further research could be conducted to investigate its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and allergies.
Métodos De Síntesis
2,2-Difluoro-1-(2,6-dimethylphenyl)propan-1-one is typically synthesized from 1,1-difluoroethane (DFE) and 2,6-dimethylphenol (DMP) in an aqueous reaction. The reaction is catalyzed by an acid, such as sulfuric acid, and proceeds via an SN2 reaction. The reaction is typically carried out at a temperature of 80°C and a pressure of 1 atm. The reaction yields this compound in high yields of up to 99%.
Propiedades
IUPAC Name |
1-(2,6-dimethylphenyl)-2,2-difluoropropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O/c1-7-5-4-6-8(2)9(7)10(14)11(3,12)13/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFBHKAOZVOBNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C(C)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














